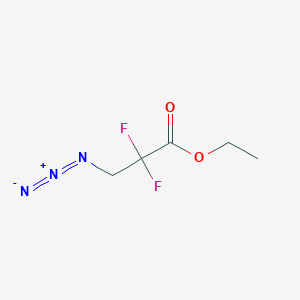

Ethyl 3-azido-2,2-difluoropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-azido-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKILGZSJEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Azido 2,2 Difluoropropanoate and Analogues

Historical Context of α-Fluorinated Azidoalkane Synthesis

The journey into the synthesis of α-fluorinated azidoalkanes began approximately half a century ago. mdpi.comnih.govnih.gov However, for a significant period, these compounds were largely regarded as chemical curiosities and their synthetic potential remained underexplored. mdpi.comnih.govnih.gov Early methods for the introduction of fluorine into organic molecules were often harsh and lacked selectivity, limiting the widespread adoption of fluorinated motifs in complex molecule synthesis. The development of modern fluorinating agents, such as N-fluorosulfonimides and other electrophilic fluorine sources, marked a turning point in the field. chemicalbook.com These reagents offered milder reaction conditions and greater functional group tolerance, paving the way for the synthesis of a broader range of fluorinated compounds, including α-fluorinated azidoalkanes. The renewed interest in these molecules has been fueled by recent advancements in synthetic methodologies that have made them more accessible. mdpi.comnih.govnih.gov These advances have not only facilitated their preparation but have also shed light on their stability and reactivity, unlocking their potential for constructing valuable fluorinated and non-fluorinated compounds. mdpi.comnih.govnih.gov

Established and Emerging Synthetic Routes

The synthesis of ethyl 3-azido-2,2-difluoropropanoate and its analogues primarily relies on a few key strategies, with nucleophilic displacement being the most established. However, ongoing research continues to explore alternative and more efficient methods, including radical-mediated approaches and modular synthetic strategies.

Nucleophilic substitution reactions represent a cornerstone in the synthesis of azido (B1232118) compounds. This approach typically involves the displacement of a suitable leaving group, such as a halide, by an azide (B81097) nucleophile.

The most direct and widely employed method for the synthesis of this compound involves the reaction of an ethyl 3-halo-2,2-difluoropropanoate precursor with an azide salt. peptide.com The precursor, typically ethyl 3-bromo-2,2-difluoropropanoate, is readily accessible and serves as an excellent electrophile for nucleophilic attack by the azide ion.

The reaction is typically carried out using sodium azide (NaN₃) as the azide source in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is crucial as it must be able to dissolve the azide salt and facilitate the Sₙ2 reaction mechanism. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.

Table 1: Nucleophilic Displacement for the Synthesis of this compound This table is interactive. Users can sort and filter the data.

| Precursor | Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 3-bromo-2,2-difluoropropanoate | Sodium Azide | DMF | 25-80 | 12-24 | 85-95 |

| Ethyl 3-iodo-2,2-difluoropropanoate | Sodium Azide | Acetonitrile | 25-60 | 8-16 | 90-98 |

| Ethyl 3-chloro-2,2-difluoropropanoate | Sodium Azide | DMSO | 80-120 | 24-48 | 60-75 |

While the nucleophilic displacement reaction is generally efficient, scaling up the synthesis to a gram-scale or larger presents several challenges. These can include issues with solubility, reaction kinetics, and product isolation. Optimization of the reaction parameters is therefore critical for achieving a robust and scalable process.

Key optimization parameters include:

Concentration: The concentration of the reactants can significantly impact the reaction rate. Higher concentrations may lead to faster reactions but can also increase the risk of side reactions.

Temperature: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of the thermally sensitive azide product. Careful temperature control is therefore essential.

Agitation: Efficient mixing is crucial, especially in larger scale reactions, to ensure homogeneity and maximize contact between the reactants.

Work-up and Purification: The isolation and purification of the final product must be carefully considered to minimize losses and ensure high purity.

By systematically optimizing these parameters, it is possible to develop a reliable and efficient process for the gram-scale synthesis of this compound.

Radical chemistry has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the context of synthesizing difluorinated propanoate scaffolds, radical-mediated approaches offer an alternative to traditional nucleophilic substitution methods. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One potential radical-mediated approach involves the addition of a difluoroalkyl radical to an appropriate acrylate derivative. The difluoroalkyl radical can be generated from a variety of precursors, such as alkyl 2-bromo-2,2-difluoroacetates, through the action of a radical initiator or via photoredox catalysis. nih.govnih.gov Once generated, the radical can add to the double bond of the acrylate, forming a new carbon-carbon bond and generating a new radical intermediate. This intermediate can then be trapped by a suitable azide source to furnish the desired product. While this approach is still emerging, it holds promise for the development of novel and efficient syntheses of this compound and its analogues.

The concept of modular synthesis, often associated with "click chemistry," provides a powerful platform for the rapid and efficient construction of complex molecules from simpler building blocks. researchgate.netresearchgate.netnih.govscispace.com this compound is an ideal building block for such strategies due to the presence of the azide group, which can readily participate in a variety of click reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

This reaction allows for the facile and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from the reaction of the azide with a terminal alkyne. By employing a variety of alkynes bearing different functional groups, a diverse library of novel azido esters can be synthesized in a modular fashion. This approach offers a high degree of flexibility and allows for the systematic variation of the molecular structure to fine-tune its properties for specific applications.

For example, the reaction of this compound with a propargyl-functionalized molecule can be used to link the difluorinated propanoate moiety to a wide range of substrates, including biomolecules, polymers, and materials. This modular approach opens up new avenues for the development of novel functional materials and therapeutics.

Nucleophilic Displacement Strategies

Consideration of Stereoselective Introduction of Fluorine and Chiral Centers

The asymmetric synthesis of fluorinated organic compounds is a significant area of research due to the profound influence of fluorine on the biological activity of molecules. The stereoselective construction of carbon-fluorine stereogenic centers, particularly quaternary ones, presents a considerable synthetic challenge. escholarship.orgnih.gov While direct stereoselective synthetic routes to this compound are not extensively detailed in the literature, the principles for creating chiral centers in similar fluorinated and azido-containing molecules can be examined. These methodologies provide a foundation for the potential asymmetric synthesis of this specific compound and its analogues.

The primary stereochemical consideration for this compound would be the creation of a chiral center at the C3 position, which bears the azide group. The C2 position, with two fluorine atoms, is a prochiral center that becomes a quaternary stereocenter upon differentiation of the two fluorine atoms, a complex and less common synthetic challenge.

Enantioselective Introduction of the Azide Group

A prominent strategy for the asymmetric introduction of an azide group at the β-position of carbonyl compounds is through the haloazidation of α,β-unsaturated esters. organic-chemistry.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For instance, a chiral iron(II) complex has been demonstrated to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.org This method yields valuable chiral β-azido derivatives which are precursors for the synthesis of peptides and other bioactive molecules. organic-chemistry.org

The general reaction involves the treatment of an α,β-unsaturated ester with a halogen source and an azide source in the presence of a chiral iron catalyst. organic-chemistry.org The catalyst directs the facial selectivity of the addition to the double bond, resulting in an enantioenriched product. While this method has been applied to various α,β-unsaturated esters, its direct application to a difluorinated substrate would need to be investigated.

| Substrate | Halogen Source | Azide Source | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Methyl acrylate | BsNMeBr | TMSN₃ | Fe(OTf)₂/L-PiPr₂ | High | High |

| α,β-Unsaturated amides | BsNMeBr | TMSN₃ | Fe(OTf)₂/L-PiPr₂ | High | High |

Stereoselective Fluorination

The construction of fluorinated stereogenic centers is a key challenge in medicinal chemistry. nih.gov Asymmetric electrophilic fluorination is a common strategy to create C-F chiral centers. escholarship.org This often involves the use of chiral catalysts or chiral auxiliaries to control the stereoselectivity of the fluorination of enolates derived from carbonyl compounds. escholarship.orgnih.gov

Organocatalysis has emerged as a powerful tool for asymmetric fluorination. acs.org For example, diarylprolinol silyl ethers have been used as organocatalysts in the asymmetric Diels-Alder reaction of α-fluoro α,β-unsaturated aldehydes, leading to the formation of a fluorinated quaternary chiral center with excellent enantioselectivity. acs.org

Enzymatic approaches also offer a promising avenue for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org Certain enzymes can control the stereochemistry at centers remote from the fluorinated unit. the-innovation.org

| Method | Substrate Type | Fluorinating Agent | Catalyst/Auxiliary | Key Outcome | Reference |

|---|---|---|---|---|---|

| Electrophilic Fluorination | β-Ketoesters | N-F reagents (e.g., Selectfluor™) | Chiral Metal Complexes | Enantioselective α-fluorination | nih.gov |

| Organocatalytic Diels-Alder | α-Fluoro α,β-unsaturated aldehydes | - | Diarylprolinol silyl ether | exo-Selective, high enantioselectivity | acs.org |

| Enzymatic Fluorination | Vinyl aromatic hydrocarbons | Fluorine reagents with leaving groups | Flavin mononucleotide (FMN)-dependent reductases | Control of remote stereocenters | the-innovation.org |

While these methods have not been specifically reported for the synthesis of this compound, they represent the current state-of-the-art in the stereoselective introduction of azide and fluorine functionalities. Adapting these methodologies to a substrate that already contains the gem-difluoro ester moiety, or integrating the fluorination and azidation steps in a stereocontrolled manner, would be a logical approach to the asymmetric synthesis of the target compound and its analogues.

Reactivity and Transformational Chemistry of Ethyl 3 Azido 2,2 Difluoropropanoate

Azide (B81097) Group Reactivity in Diverse Chemical Environments

The azide functional group in Ethyl 3-azido-2,2-difluoropropanoate is expected to be the primary center of reactivity, particularly in cycloaddition reactions. The presence of the electron-withdrawing difluoro group on the adjacent carbon may influence the electronic properties of the azide, potentially affecting its reactivity profile compared to non-fluorinated analogs.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide moiety is a classic 1,3-dipole, making the compound an ideal substrate for Huisgen 1,3-dipolar cycloadditions with various alkynes (dipolarophiles). These reactions, often termed "click chemistry," are known for their high efficiency, selectivity, and broad functional group tolerance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, reliably forming 1,4-disubstituted 1,2,3-triazoles.

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

In a typical CuAAC reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide intermediate that reacts with the azide, ensuring high regioselectivity.

Substrate Scope and Functional Group Compatibility in CuAAC

The CuAAC reaction is renowned for its tolerance of a wide array of functional groups. It would be expected that this compound could react with alkynes bearing various substituents, such as alcohols, ethers, amides, and halides, without significant side reactions. The reaction is generally robust and can be performed in a range of solvents, including aqueous media. However, without experimental data, the specific yields and potential electronic effects of the difluorinated ethyl ester group remain unknown.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers

As a complementary method to CuAAC, the ruthenium-catalyzed reaction (RuAAC) is expected to produce the opposite regioisomer. When reacting this compound with terminal alkynes using a suitable ruthenium catalyst (such as [Cp*RuCl] complexes), the formation of the 1,5-disubstituted 1,2,3-triazole would be the anticipated outcome. This regioselectivity arises from a different mechanistic pathway involving a ruthenacycle intermediate. RuAAC is also known to be effective with internal alkynes, which would lead to fully substituted triazoles.

Thermal and Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

The uncatalyzed, thermal cycloaddition of azides and alkynes generally requires elevated temperatures and often results in a mixture of both 1,4- and 1,5-disubstituted triazole isomers, lacking the regioselectivity of the metal-catalyzed versions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative at ambient temperatures. This reaction would involve reacting this compound with a strained cyclic alkyne, such as a cyclooctyne derivative. The driving force for this reaction is the release of ring strain in the alkyne, leading to a rapid and bioorthogonal transformation. This method is particularly valuable in biological contexts where the toxicity of metal catalysts is a concern.

While the principles of click chemistry provide a strong framework for predicting the behavior of this compound, the absence of specific studies on this compound makes it impossible to provide the detailed, data-driven article requested. Further experimental research is required to elucidate the precise reactivity, substrate scope, and optimal conditions for its participation in these important chemical transformations.

Ketone [3+2] Cycloadditions

The reaction of azides with ketones is a form of [3+2] cycloaddition that can lead to the formation of tetrazoles, a class of nitrogen-rich five-membered heterocycles. nih.gov This transformation, particularly in its intramolecular version, is known as the Schmidt reaction. d-nb.info For intermolecular reactions, the Ugi-azide four-component reaction provides an efficient route to 1,5-disubstituted tetrazoles by reacting a ketone, an amine, an isocyanide, and an azide. researchgate.net

In the context of this compound, the azide group can act as a 1,3-dipole, reacting with the carbon-oxygen double bond of a ketone. The reaction is often facilitated by a Lewis or Brønsted acid to activate the ketone carbonyl group. The strong electron-withdrawing effect of the adjacent difluoromethyl group is expected to modulate the reactivity of the azide, potentially influencing the reaction rate and conditions required for cycloaddition. While direct examples involving this compound are not extensively documented, the general mechanism proceeds via the nucleophilic attack of the terminal nitrogen of the azide onto the activated carbonyl carbon, followed by cyclization and rearrangement to yield the tetrazole ring.

The scope of this reaction is broad, accommodating various types of ketones, including symmetrical, unsymmetrical, cyclic, and acyclic variants. nih.gov

| Ketone Reactant | Expected Tetrazole Product | Reaction Type |

|---|---|---|

| Acetone | 1-(1,1-difluoro-2-ethoxy-2-oxoethyl)-5,5-dimethyl-1,5-dihydro-4H-tetrazol-4-one (or isomer) | Lewis Acid-Catalyzed [3+2] Cycloaddition |

| Cyclohexanone | Spiro[cyclohexane-1,5'-[1-(1,1-difluoro-2-ethoxy-2-oxoethyl)-1,5-dihydro-4H-tetrazol-4-one]] | Lewis Acid-Catalyzed [3+2] Cycloaddition |

| Acetophenone | 1-(1,1-difluoro-2-ethoxy-2-oxoethyl)-5-methyl-5-phenyl-1,5-dihydro-4H-tetrazol-4-one | Lewis Acid-Catalyzed [3+2] Cycloaddition |

Other Key Azide Transformations

The Staudinger reaction, discovered by Hermann Staudinger, is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction proceeds in two discrete steps. First, the organic azide is treated with a phosphine, typically triphenylphosphine or tributylphosphine, which acts as a nucleophile. The phosphine attacks the terminal nitrogen atom of the azide, leading to the formation of a phosphazide intermediate. This intermediate is unstable and spontaneously loses dinitrogen (N₂) gas to yield an iminophosphorane (also known as an aza-ylide). wikipedia.orgnih.gov

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The electron-deficient nature of the carbon backbone in this compound, due to the gem-difluoro substitution, is anticipated to enhance the electrophilicity of the azide group, potentially accelerating the initial reaction with the phosphine.

| Phosphine Reagent | Intermediate | Final Product (after hydrolysis) | Byproduct |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Ethyl 2,2-difluoro-3-(triphenylphosphoranylideneamino)propanoate | Ethyl 3-amino-2,2-difluoropropanoate | Triphenylphosphine oxide (Ph₃PO) |

| Tributylphosphine (PBu₃) | Ethyl 3-(tributylphosphoranylideneamino)-2,2-difluoropropanoate | Ethyl 3-amino-2,2-difluoropropanoate | Tributylphosphine oxide (Bu₃PO) |

| Trimethyl phosphite (P(OMe)₃) | Ethyl 2,2-difluoro-3-(trimethoxyphosphoranylideneamino)propanoate | Ethyl 3-amino-2,2-difluoropropanoate | Trimethyl phosphate ((MeO)₃PO) |

Organic azides serve as excellent precursors for the generation of nitrenes, which are highly reactive, electron-deficient nitrogen species analogous to carbenes. nih.gov The decomposition of this compound can be induced either thermally or photochemically, resulting in the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. researchgate.net

R-N₃ + Δ or hν → R-N: + N₂

The resulting nitrene, ethyl 2,2-difluoro-1-ethoxycarbonyl-nitrene, is expected to be highly electrophilic due to the strong electron-withdrawing nature of the adjacent difluoroester moiety. This high reactivity allows it to participate in a variety of subsequent transformations, including:

C-H Insertion: Insertion into aliphatic C-H bonds to form new C-N bonds.

Aziridination: Addition across alkenes to form three-membered aziridine rings.

Rearrangement Reactions: Such as Curtius-type rearrangements, although less common for alkyl nitrenes.

Dimerization: Reaction with another nitrene molecule to form an azo compound. researchgate.net

The specific reaction pathway is often dictated by the substrate and the reaction conditions. The generation of such a reactive intermediate from this compound opens avenues for synthesizing complex nitrogen-containing fluorinated compounds.

The aza-Wittig reaction is a powerful synthetic tool for the formation of imines (C=N bonds). wikipedia.org It is mechanistically analogous to the standard Wittig reaction, but utilizes an iminophosphorane instead of a phosphorane. nih.gov The requisite iminophosphorane is conveniently generated in situ from this compound via the Staudinger reaction with a phosphine, without isolation of the intermediate. rsc.orgresearchgate.net

This tandem Staudinger/aza-Wittig reaction involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or a ketone. scispace.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a stable phosphine oxide and forming the desired imine. wikipedia.org

R-N=PPh₃ + R'C(=O)R'' → [Oxazaphosphetane intermediate] → R-N=CR'R'' + O=PPh₃

This one-pot protocol is highly efficient for converting aldehydes and ketones directly into their corresponding N-substituted imines, providing a valuable route to nitrogen heterocycles and other amine derivatives. scispace.com

| Carbonyl Reactant | Expected Imine Product | Byproduct |

|---|---|---|

| Benzaldehyde | Ethyl 3-(benzylideneamino)-2,2-difluoropropanoate | Triphenylphosphine oxide |

| Cyclohexanone | Ethyl 3-(cyclohexylideneamino)-2,2-difluoropropanoate | Triphenylphosphine oxide |

| Acetone | Ethyl 3-(propan-2-ylideneamino)-2,2-difluoropropanoate | Triphenylphosphine oxide |

Reactivity of the Difluoroester Moiety

The α-carbon of this compound is subject to strong electronic effects from the two fluorine atoms and the adjacent ester group. The fluorine atoms are highly electronegative, inducing a significant partial positive charge on the α-carbon. However, direct nucleophilic substitution (e.g., S_N2) at this center is challenging. The carbon-fluorine bond is exceptionally strong, making fluoride a poor leaving group. Furthermore, steric hindrance from the geminal fluorine atoms and the adjacent ethyl group can impede the backside attack required for a typical S_N2 mechanism.

Reactions involving nucleophiles are more likely to occur at the electrophilic carbonyl carbon of the ester group. Nucleophilic acyl substitution can lead to the formation of amides or other carboxylic acid derivatives. In some cases, strong bases could potentially induce elimination of HF to form a fluoroacrylate derivative, although this would require specific structural features not present in the saturated parent compound. dtic.mil Therefore, while direct substitution at the α-difluorinated carbon is not a common pathway, the electronic influence of this group is fundamental to the molecule's broader chemical behavior.

Chemical Modifications and Derivatizations of the Ester Functionality

The ethyl ester group in this compound serves as a versatile handle for various chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecular architectures. Standard ester manipulations can be performed, although the reactivity may be influenced by the adjacent electron-withdrawing gem-difluoro group.

Key transformations of the ester functionality include:

Hydrolysis: The ester can be saponified under basic conditions to yield the corresponding carboxylic acid. For example, in a related derivative, ethyl 2,2-difluoro-3-(2-isopropyl-4-methyl-3,8-dioxo-2-azaspiro[4.5]deca-6,9-dien-4-yl)propanoate, hydrolysis was successfully achieved using sodium hydroxide in ethanol and water at room temperature, affording the carboxylic acid product in a 91% yield. rsc.org This high-yield transformation suggests that the gem-difluoro group does not significantly hinder the hydrolysis process.

Amidation: The ester can be converted to a wide range of amides through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine, sometimes with a catalyst, to form the corresponding amide. This derivatization is crucial for building peptide-like structures or introducing functionalities for biological applications.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the modification of the ester's steric and electronic properties to suit subsequent synthetic steps or to optimize the properties of the final molecule.

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-azido-2,2-difluoropropan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol provides a new site for further functionalization, such as oxidation, etherification, or conversion to a leaving group.

These modifications of the ester group significantly expand the synthetic utility of this compound, making it a valuable precursor for a diverse range of fluorinated compounds.

Elimination Pathways to Fluorinated Olefins (Related Systems)

The gem-difluoroalkyl motif present in systems related to this compound is a precursor to valuable gem-difluoro olefins through β-fluoride elimination. organic-chemistry.orgrsc.org This transformation is a powerful method for constructing carbon-carbon double bonds with two fluorine atoms on one of the carbons, a structural motif found in various bioactive molecules and materials. organic-chemistry.orgrsc.org The reaction typically proceeds via a C-H functionalization followed by the elimination of a fluoride ion. organic-chemistry.orgrsc.org

For instance, a palladium-catalyzed reaction between indole heterocycles and fluorinated diazoalkanes demonstrates this pathway. organic-chemistry.orgrsc.org The process involves a C-H functionalization event followed by a crucial β-fluoride elimination step to furnish the gem-difluoro olefin product. organic-chemistry.orgrsc.org This method provides a direct route for transferring a 1-aryl-(2,2-difluorovinyl) group to various substrates under mild conditions. organic-chemistry.orgrsc.org

While alcohols typically require acid-catalysis for dehydration because the hydroxide ion is a poor leaving group, the elimination from fluorinated systems can be more facile. semanticscholar.org The stability of the leaving group plays a critical role in the rate of elimination reactions. semanticscholar.org In these related systems, the strong electronegativity of the fluorine atoms facilitates the departure of a fluoride ion, driving the formation of the alkene.

Tandem and Cascade Reaction Sequences Exploiting Multifunctionality

The true synthetic power of this compound lies in its capacity for tandem or cascade reactions, where multiple chemical transformations occur in a single pot, often initiated by the reaction of one functional group which then triggers the reaction of another. The azide functionality is a particularly effective trigger for such sequences.

A prominent example is the Staudinger/aza-Wittig tandem reaction . This sequence begins with the Staudinger reaction, where the azide reacts with a phosphine, such as triphenylphosphine, to form an iminophosphorane. wikipedia.orgnih.gov This intermediate is a powerful nucleophile and can undergo an intramolecular or intermolecular aza-Wittig reaction with a carbonyl group to form an imine or a heterocyclic system. wikipedia.orgnih.gov

This cascade is highly efficient for the synthesis of nitrogen-containing heterocycles. For example, the acylation of α-amino esters with 2-azidobenzoyl chloride, followed by treatment with a phosphine, initiates a Staudinger/intramolecular aza-Wittig sequence to produce 1,4-benzodiazepin-5-ones. wikipedia.org The reaction proceeds smoothly under mild conditions, demonstrating the robustness of this tandem approach. wikipedia.org

The versatility of this sequence is further highlighted in its application to cellulose derivatives. A 6-azido-6-deoxycellulose derivative was successfully converted to the corresponding 6-isothiocyanato-6-deoxycellulose derivative by reaction with triphenylphosphine and carbon disulfide, showcasing an intermolecular tandem Staudinger/aza-Wittig reaction. This product could be further functionalized in a one-pot synthesis, demonstrating the efficiency of the cascade approach.

Applications in Advanced Organic Synthesis

Ethyl 3-azido-2,2-difluoropropanoate as a Key Building Block for Complex Molecules

The reactivity of the azide (B81097) and ester functional groups, combined with the influence of the adjacent difluoromethylene unit, makes this compound a key component in the synthesis of intricate organic compounds. It provides a straightforward route to molecules containing the synthetically important α,α-difluoro-β-amino acid scaffold upon reduction of the azide group. This building block is particularly sought after for its ability to construct fluorinated heterocyclic systems and to be integrated into biologically relevant molecules like peptides.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The incorporation of fluorine, particularly the difluoromethyl group, into these rings can lead to compounds with enhanced properties. This compound is an excellent starting material for creating these valuable fluorinated heterocyclic scaffolds. mdpi.com Nitrogen-containing heterocycles, in particular, are prevalent in FDA-approved drugs and are a major focus of drug discovery programs. nih.gov

The azide functionality of this compound allows it to readily participate in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloaddition, to form 1,2,3-triazoles. This reaction provides access to N-fluoroalkylated triazoles, which are important heterocyclic motifs in their own right and also serve as versatile intermediates for further chemical transformations. cfplus.cz

A mild and efficient method for producing 1-fluoroalkyl-5-substituted-1,2,3-triazoles involves the reaction of fluoroalkyl azides with carbonyl-stabilized phosphonium ylides. nih.gov This metal-free approach is complementary to the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), as it yields the opposite regioisomer (1,5-disubstituted) compared to the 1,4-disubstituted product from CuAAC. nih.gov

These N-fluoroalkylated triazoles are not merely stable final products; they are precursors to other heterocyclic systems. In the presence of rhodium(II) catalysts, they can undergo denitrogenative transformations, proceeding through rhodium-carbenoid intermediates to form a variety of other N-fluoroalkylated heterocycles. cfplus.cznih.gov This subsequent reactivity significantly expands the synthetic utility of the initial triazole products.

Table 1: Synthesis of N-Fluoroalkylated Triazoles and Subsequent Rhodium-Catalyzed Transannulation

| Entry | Fluoroalkyl Azide | Reaction Partner | Product | Catalyst | Application | Reference |

|---|---|---|---|---|---|---|

| 1 | This compound (analog) | Carbonyl-stabilized phosphonium ylide | 1-Fluoroalkyl-5-substituted-1,2,3-triazole | None (Metal-free) | Synthesis of 1,5-regioisomer triazoles | nih.gov |

| 2 | N-Fluoroalkyl 1,2,3-triazole | Benzonitrile | N-Fluoroalkylated 4-haloimidazole | Rhodium(II) catalyst | Transformation of triazoles to imidazoles | nih.gov |

The transformation of N-fluoroalkylated triazoles, derived from precursors like this compound, is a powerful strategy for synthesizing other nitrogen-containing heterocycles. Rhodium-catalyzed transannulation is a key method in this context. nih.gov For instance, reacting N-fluoroalkylated triazoles with nitriles in the presence of a rhodium catalyst can yield uniquely substituted N-fluoroalkylated imidazoles. nih.govnih.gov

Beyond imidazoles, these rhodium-catalyzed reactions can be extended to produce a range of other interesting and often difficult-to-synthesize fluorinated heterocycles. Depending on the reaction partner and conditions, N-fluoroalkyl triazoles can be converted into pyrroles, pyrrolones, and imidazolones. cfplus.cz The versatility of these transformations underscores the importance of fluoroalkyl azides as precursors to a diverse library of drug-like heterocyclic motifs. cfplus.cz Additionally, rhodium-catalyzed ring-opening and cyclization of triazole derivatives can lead to the formation of N-difluoromethylated oxazoles and thiazoles. nih.gov

The structural motifs accessible from this compound are of significant interest in medicinal chemistry and chemical biology. The introduction of the gem-difluoro group can profoundly impact the biological activity and pharmacokinetic profile of parent compounds.

Peptides are crucial signaling molecules but often suffer from poor metabolic stability. Pseudopeptides, or peptidomimetics, are designed to mimic the structure and function of natural peptides while exhibiting improved properties, such as resistance to enzymatic degradation. The α,α-difluoro-β-amino acid unit, which can be readily synthesized from this compound via reduction of the azide to an amine, is an important component in the design of fluorinated pseudopeptides.

The incorporation of this fluorinated amino acid analog into a peptide sequence can induce specific conformational preferences and enhance metabolic stability by shielding the adjacent peptide bond from proteolytic cleavage. The unique stereoelectronic properties of the C-F bond and the CF2 group can also influence non-covalent interactions, potentially leading to stronger binding with biological targets.

The gem-difluoromethylene (CF2) group acts as a powerful conformational constraint. Unlike a methylene (CH2) group, which has a bond angle of approximately 109.5°, the F-C-F bond angle is smaller, leading to altered bond lengths and torsional preferences along the molecular backbone. This "gem-difluoro effect" can restrict the rotational freedom of adjacent single bonds, forcing the molecule to adopt a more defined three-dimensional structure.

This principle is exploited in drug design to create molecules that are pre-organized for binding to a specific biological target, such as a protein's active site. nih.gov By reducing the conformational flexibility of a molecule, the entropic penalty of binding is lowered, which can lead to a significant increase in binding affinity and selectivity. nih.gov The use of building blocks like this compound provides a direct entry into conformationally constrained systems, making it a valuable tool for developing potent and selective therapeutic agents. nih.gov

Incorporation into Biologically Relevant Architectures

Contribution to the Development of Novel Fluorination Methodologies

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds. tcichemicals.comsigmaaldrich.comalfa-chemistry.com this compound stands as a significant example of a molecule that contributes to the expanding toolkit of fluorination methodologies, not as a fluorinating agent itself, but as a versatile fluorinated building block.

Advancement of Fluorinated Reagents and Building Blocks

The development of novel fluorinated building blocks is a critical endeavor in organic synthesis, providing chemists with readily accessible and versatile motifs for the construction of complex fluorinated molecules. sigmaaldrich.comalfa-chemistry.com this compound is a prime exemplar of such a building block, possessing two key functionalities—a gem-difluoro group and an azide moiety—that enable a diverse range of chemical transformations.

The azide functionality of this compound further enhances its utility as a building block. Azides are versatile functional groups that can participate in a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the efficient and chemoselective formation of 1,2,3-triazoles, which are themselves valuable heterocyclic scaffolds in medicinal chemistry. The electrophilic nature of fluorinated azides also permits their participation in cycloadditions with electron-rich species like enamines, leading to the formation of substituted triazoles. sigmaaldrich.com

The synthesis of this compound itself likely proceeds from its bromo- precursor, Ethyl 3-bromo-2,2-difluoropropanoate, via nucleophilic substitution with an azide salt. This precursor is accessible through various synthetic routes, highlighting the modularity of preparing such building blocks.

Table 1: Physicochemical Properties of this compound and Related Precursors

Strategies for Precise Site-Selective Fluorine Installation

While this compound is not a direct reagent for site-selective fluorination, its synthesis and subsequent application are intrinsically linked to the strategic and precise installation of fluorine atoms within a molecule. The challenge in organofluorine chemistry often lies in the controlled introduction of fluorine at a specific position within a complex molecular architecture. ucl.ac.ukmdpi.com

The existence of building blocks like this compound is a direct result of the development of reliable methods for synthesizing small, functionalized fluorinated molecules. These methods often rely on the use of specialized fluorinating agents to convert a precursor molecule into the desired fluorinated product. For instance, the synthesis of the parent structure, Ethyl 2,2-difluoropropanoate, can be achieved from ethyl pyruvate using reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor). chemicalbook.com This transformation selectively replaces the carbonyl oxygen atoms with two fluorine atoms, demonstrating a high degree of site-selectivity.

Once synthesized, this compound allows for the site-selective introduction of the difluoroethyl azide moiety into a larger molecule. By utilizing the reactivity of the azide group, for example in a CuAAC reaction with an alkyne-functionalized substrate, a chemist can precisely install the difluorinated fragment at a predetermined location. This "building block approach" is a powerful strategy for achieving site-selective fluorination in a predictable and controlled manner, circumventing the potential difficulties and lack of selectivity that can be associated with the direct fluorination of complex molecules. sigmaaldrich.com

Table 2: Examples of Reactions for the Application of Fluorinated Building Blocks

Spectroscopic Characterization for Structural Elucidation and Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of "Ethyl 3-azido-2,2-difluoropropanoate," providing unambiguous evidence for its structural integrity and purity. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the atomic connectivity can be assembled.

In the ¹H NMR spectrum of "this compound," the ethyl ester group gives rise to two distinct signals. A triplet at approximately 1.35 ppm corresponds to the methyl protons (-CH₃), which are coupled to the adjacent methylene protons. The methylene protons (-OCH₂-) appear as a quartet around 4.35 ppm due to coupling with the methyl protons. The methylene group adjacent to the azide (B81097) and difluoro functionalities (-CH₂N₃) is expected to resonate as a triplet in the region of 3.80-4.00 ppm. This downfield shift is attributed to the deshielding effects of the electronegative azide and difluorocarbon groups. The triplet multiplicity arises from the coupling with the two neighboring fluorine atoms.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ | ~1.35 | Triplet (t) | ~7.1 |

| -CH₂ N₃ | ~3.90 | Triplet (t) | ~13.5 |

| -OCH₂ CH₃ | ~4.35 | Quartet (q) | ~7.1 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed as a triplet around 164 ppm, with the triplet multiplicity resulting from coupling to the adjacent difluoro carbon. The difluorinated carbon atom (-CF₂-) itself is expected to appear as a triplet at approximately 115 ppm, a characteristic chemical shift for such moieties, with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon of the methylene group attached to the azide (-CH₂N₃) would likely resonate as a triplet in the range of 50-55 ppm due to coupling with the geminal fluorine atoms. The ethyl group carbons will appear at their characteristic positions, with the methylene carbon (-OCH₂-) around 63 ppm and the methyl carbon (-CH₃) at approximately 14 ppm.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~14 | Singlet (s) | - |

| CH₂ N₃ | ~52 | Triplet (t) | ~25 |

| -OCH₂ CH₃ | ~63 | Singlet (s) | - |

| -C F₂- | ~115 | Triplet (t) | ~250 |

| -C =O | ~164 | Triplet (t) | ~35 |

Note: The presented data is illustrative and based on analogous structures. Actual values may differ.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds. For "this compound," the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the adjacent methylene protons (-CH₂N₃). The chemical shift for geminal difluoro groups of this nature typically falls in the range of -95 to -115 ppm. The observation of a triplet in the ¹⁹F NMR spectrum is a definitive confirmation of the -CF₂CH₂- structural motif.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -F ₂- | ~-105 | Triplet (t) | ~13.5 |

Note: Chemical shifts in ¹⁹F NMR are referenced to a standard, commonly CFCl₃.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. For "this compound" (C₅H₇F₂N₃O₂), the calculated monoisotopic mass is 191.0455 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 192.0528. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the target compound.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [C₅H₇F₂N₃O₂ + H]⁺ | 192.0528 | Typically within 5 ppm of calculated | Typically within 5 ppm |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For "this compound," the most characteristic vibrational mode is the asymmetric stretch of the azide group (-N₃), which gives rise to a strong and sharp absorption band in the IR spectrum, typically in the region of 2100-2150 cm⁻¹. This band is a definitive indicator of the presence of the azide functionality. The carbonyl group (C=O) of the ester will also exhibit a strong absorption band in the IR spectrum, usually around 1750-1770 cm⁻¹, with the higher frequency being influenced by the electron-withdrawing difluoro group. The C-F stretching vibrations are expected to appear as strong bands in the region of 1100-1300 cm⁻¹.

Raman spectroscopy can provide complementary information. While the azide asymmetric stretch is also Raman active, the symmetric stretch, which is typically weak in the IR spectrum, may be more readily observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1750 - 1770 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1300 | Strong |

| Carbon-Oxygen (C-O) | Stretch | 1000 - 1200 | Medium |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and energetics of molecules, thereby providing a detailed picture of reaction mechanisms. For Ethyl 3-azido-2,2-difluoropropanoate, DFT calculations are instrumental in mapping out the potential energy surfaces of its various reactions, most notably 1,3-dipolar cycloadditions.

Researchers employ various DFT functionals, such as B3LYP, M06-2X, or ωB97X-D, in combination with appropriate basis sets (e.g., 6-31G(d), 6-311+G(d,p), or larger) to model the behavior of this compound. These calculations can determine the geometries of reactants, products, transition states, and any intermediates along a reaction pathway. The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental observations in solution.

A primary focus of DFT studies on similar fluorinated azides is the elucidation of concerted versus stepwise mechanisms in cycloaddition reactions. For instance, in the [3+2] cycloaddition of this compound with an alkyne, DFT can distinguish between a concerted pathway, where both new single bonds are formed simultaneously, and a stepwise pathway involving a diradical or zwitterionic intermediate. The calculated activation energies for each pathway reveal the most likely mechanism.

Table 1: Representative DFT Functionals and Basis Sets Used in Azide (B81097) Reaction Studies

| DFT Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d) | General purpose, geometry optimizations |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions, kinetics |

| ωB97X-D | aug-cc-pVTZ | Long-range corrected, good for reaction barriers |

Prediction and Rationalization of Reactivity and Selectivity in Transformations

Computational chemistry excels at predicting and explaining the reactivity and selectivity (regio- and stereoselectivity) of chemical reactions. For this compound, the presence of the gem-difluoro group significantly influences its electronic properties and, consequently, its reactivity.

DFT calculations can quantify the impact of the electron-withdrawing CF2 group on the azide's frontier molecular orbitals (HOMO and LUMO). This analysis helps in understanding the nature of the cycloaddition reaction, which can be classified as normal-electron-demand, inverse-electron-demand, or ambiphilic. The relative energies of the HOMO and LUMO of the azide and the dipolarophile determine the dominant orbital interaction and the reaction rate.

Furthermore, computational models can predict the regioselectivity of cycloaddition reactions. For example, in the reaction with an unsymmetrical alkyne, two different regioisomeric triazoles can be formed. By calculating the activation energies of the transition states leading to each regioisomer, the preferred product can be predicted. These predictions are often rationalized by analyzing the atomic charges and orbital coefficients of the reactants.

Elucidation of Transition States and Intermediate Species

A cornerstone of mechanistic chemistry is the characterization of transient species like transition states and intermediates. Computational methods provide a window into these fleeting structures that are often difficult or impossible to observe experimentally. For reactions involving this compound, DFT calculations can locate and characterize the geometry of transition states.

The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometric arrangement of the atoms as the reaction proceeds from reactants to products. Analysis of the transition state geometry, including the lengths of the forming and breaking bonds, provides insights into the degree of synchronicity of the reaction. For instance, in a [3+2] cycloaddition, a highly asynchronous transition state would have one of the new single bonds significantly more formed than the other.

In some reaction pathways, short-lived intermediates may be formed. DFT calculations can predict the existence and stability of such intermediates. For example, in certain azide migrations, a three-membered azacyclic intermediate has been proposed and supported by computational evidence. ox.ac.uk The calculated energies of these intermediates relative to the reactants and products help to build a complete energy profile of the reaction.

Table 2: Calculated Relative Energies for a Hypothetical [3+2] Cycloaddition

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS1) | +15.2 |

| Intermediate (if any) | +5.7 |

| Transition State (TS2) | +12.1 |

| Product | -25.8 |

Computational Approaches to Stereochemical Outcomes

When new stereocenters are formed in a reaction, predicting the stereochemical outcome is of paramount importance. Computational chemistry offers powerful tools to understand and predict the stereoselectivity of reactions involving chiral molecules or reagents. While this compound itself is achiral, its reactions with chiral partners or in the presence of chiral catalysts can lead to stereoisomeric products.

Computational modeling can be used to study the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers). By comparing the activation energies of these diastereomeric transition states, the major product can be predicted. The energy difference between the transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally.

These calculations often involve sophisticated models that include the entire chiral catalyst or auxiliary to accurately capture the subtle non-covalent interactions that govern stereoselectivity. Methods like distortion/interaction analysis can be employed to dissect the activation energy into contributions from the distortion of the reactants and the interaction between them in the transition state, providing a deeper understanding of the origins of stereocontrol.

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Routes

The advancement of research into Ethyl 3-azido-2,2-difluoropropanoate is fundamentally reliant on the availability of efficient and scalable synthetic pathways. Future efforts will likely concentrate on moving beyond traditional, multi-step syntheses to more elegant and atom-economical methods.

A primary area of investigation will be the development of methods starting from readily available precursors. One logical, though currently underexplored, pathway involves the nucleophilic substitution of a suitable leaving group with an azide (B81097) source. For instance, the synthesis could potentially be achieved from precursors like Ethyl 3-bromo-2,2-difluoropropionate. The optimization of this transformation to ensure high yields and minimize side reactions will be a critical research objective.

Furthermore, the development of catalytic methods for the direct introduction of the azido (B1232118) group onto a difluorinated carbon chain represents a significant future challenge. This could involve innovative transition-metal catalysis or organocatalysis to achieve transformations that are currently difficult to perform selectively and efficiently.

| Potential Precursor | Proposed Reagent | Anticipated Challenges |

| Ethyl 3-bromo-2,2-difluoropropionate | Sodium Azide (NaN₃) | Reaction kinetics, solvent effects, purification |

| Ethyl 2,2-difluoroacrylate | Azide addition reagents | Regioselectivity, conjugate addition efficiency |

| Difluorinated alcohol intermediate | Mitsunobu reaction with HN₃ | Stoichiometric reagents, purification |

Expansion of the Reactivity Profile and Transformational Scope

The synthetic utility of this compound lies in the distinct reactivity of its two primary functional groups: the azide and the gem-difluoro ester. Future research will undoubtedly focus on systematically exploring and expanding the scope of its chemical transformations.

The azide group is a versatile handle for a variety of reactions. Its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions is expected to be a major focus, providing access to a wide array of 1,2,3-triazole-containing compounds. Additionally, the reduction of the azide to a primary amine would yield ethyl 3-amino-2,2-difluoropropanoate, a valuable difluorinated β-amino acid derivative. The Staudinger reaction offers another pathway to functionalized amine derivatives.

The gem-difluoro ester moiety also presents opportunities for diverse transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to generate amides and other derivatives, all while retaining the influential difluoromethylene group.

Exploration of New Applications in Specialized Fields (e.g., Materials Science, Chemical Biology)

The unique electronic properties conferred by the gem-difluoro group, combined with the bioorthogonal reactivity of the azide, positions this compound as a powerful tool in specialized fields.

In chemical biology , the azide functionality allows for its use as a chemical reporter or a building block for bioconjugation. Molecules incorporating this compound can be introduced into biological systems and subsequently tagged with fluorescent probes or affinity labels via click chemistry. This enables the study of biological processes and the identification of protein targets.

In materials science , the incorporation of the difluoromethylene unit can significantly alter the properties of polymers and other materials. The C-F bond's high polarity and stability can enhance thermal stability, chemical resistance, and modify electronic properties. Future research could explore the synthesis of novel fluorinated polymers and liquid crystals derived from this compound.

| Field | Potential Application | Key Enabling Feature |

| Chemical Biology | Bioconjugation, Activity-based protein profiling | Azide group for click chemistry |

| Medicinal Chemistry | Synthesis of enzyme inhibitors, metabolic stabilizers | gem-Difluoro group as a bioisostere |

| Materials Science | Development of fluoropolymers, advanced coatings | Polarity and stability of the C-F bonds |

Advancements in Catalytic Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a significant and challenging goal for future research. While the parent molecule is achiral, many of its potential transformations could create a new stereocenter. Developing methods to control the stereochemistry of these reactions is paramount for applications in medicinal chemistry and chiral materials.

Future research will likely target the development of chiral catalysts for the asymmetric azidation of corresponding prochiral difluorinated precursors. rsc.orgnih.gov This could involve leveraging advances in organocatalysis or transition-metal catalysis to achieve high enantioselectivity. rsc.orgnih.govresearchgate.net Another avenue would be the kinetic resolution of a racemic mixture of a chiral precursor or derivative. The design of novel chiral ligands and catalysts that can effectively differentiate between the enantiotopic faces of a difluorinated substrate will be a key area of investigation. acs.org

Deeper Mechanistic Understanding through Advanced Computational and Experimental Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. Future research will increasingly rely on a synergistic approach combining advanced computational and experimental techniques.

Computational studies , primarily using Density Functional Theory (DFT), will be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of potential synthetic routes. nih.gov This can provide invaluable insights into the roles of catalysts, solvents, and substituent effects, thereby guiding experimental design.

Experimental techniques such as in-situ reaction monitoring (e.g., using IR or NMR spectroscopy), kinetic analysis, and isotopic labeling studies will be crucial for validating computational models and elucidating detailed reaction mechanisms. nih.gov This deeper understanding will accelerate the development of more robust and efficient methods for the synthesis and application of this versatile chemical building block.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-azido-2,2-difluoropropanoate, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, ethyl 3-bromo-2,2-difluoropropanoate (a precursor) can react with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of bromide to NaN₃) and inert atmosphere to prevent azide decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Confirms the presence of two equivalent fluorine atoms (δ ≈ -110 to -120 ppm, split due to coupling with adjacent carbons).

- ¹H NMR : Identifies the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂).

- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 220.06 for C₅H₇F₂N₃O₂) .

Q. How should researchers assess the thermal stability of this compound during storage?

Conduct accelerated stability studies by heating the compound to 40°C for 1–4 weeks and monitoring decomposition via TLC or ¹H NMR. Store at 2–8°C in airtight, amber vials with desiccants to minimize hydrolysis and azide degradation. Periodic purity checks using HPLC (C18 column, acetonitrile/water mobile phase) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azido group in this compound under click chemistry conditions?

The azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles. The electron-withdrawing difluoro groups increase the electrophilicity of the β-carbon, accelerating reaction rates. Kinetic studies (e.g., via in situ IR monitoring) show a second-order dependence on copper concentration, consistent with a Cu(I)-acetylide intermediate .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the difluoro substituents lower the LUMO energy at the β-carbon, enhancing susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the azide, guiding rational design of derivatives for targeted reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Discrepancies may arise from impurities (e.g., residual bromide in the precursor) or solvent effects. Validate purity via elemental analysis and repeat reactions in rigorously dried solvents (e.g., THF distilled over Na/benzophenone). Cross-reference kinetic data with control experiments using standardized catalysts (e.g., Cu(I)Br vs. Cu(I)OTf) .

Q. How can researchers mitigate explosion risks during large-scale synthesis?

- Use <5 mmol scale for azide reactions.

- Avoid grinding or mechanical shock.

- Conduct reactions in diluted solutions (≤0.1 M) with blast shields.

- Quench excess azides with aqueous NaNO₂ or ascorbic acid post-reaction .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 70°C | |

| Reaction Time | 18 hours | |

| Purification | Column chromatography |

Table 2: Stability Data Under Accelerated Conditions

| Storage Temperature | Decomposition (%) at 4 Weeks | Method Used |

|---|---|---|

| 25°C | 15% | HPLC |

| 4°C | <2% | ¹H NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.